4-(Pyrrolidin-1-ylmethyl)phenylboronic acid

Suzuki-Miyaura coupling Reactivity Aminomethyl arylboronic acid

Building block for Suzuki-Miyaura coupling with lower TPSA (43.7 Ų) than morpholine analogs, improving passive membrane permeability for drug-like molecules. • Pyrrolidin-1-ylmethyl group may enable N-B dative bonding (as observed in ortho-isomer) for sensor design. • Empirical validation recommended per specific reaction conditions. • High purity, global shipping.

Molecular Formula C11H16BNO2
Molecular Weight 205.06 g/mol
CAS No. 1036991-20-4
Cat. No. B1290707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-ylmethyl)phenylboronic acid
CAS1036991-20-4
Molecular FormulaC11H16BNO2
Molecular Weight205.06 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CN2CCCC2)(O)O
InChIInChI=1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2
InChIKeyVXHLRYOCYRFLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-1-ylmethyl)phenylboronic acid Overview


4-(Pyrrolidin-1-ylmethyl)phenylboronic acid (CAS 1036991-20-4) is an arylboronic acid featuring a pyrrolidinylmethyl substituent at the para position [1]. As a member of the arylboronic acid class, its primary utility lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, serving as a key nucleophilic partner to form carbon-carbon bonds with aryl or vinyl halides . It is a versatile research chemical and synthetic intermediate with a molecular weight of 205.06 g/mol and the molecular formula C11H16BNO2 [1].

Reaction Suzuki-Miyaura cross-coupling
Role Nucleophilic arylboronic acid partner
Substituent Pyrrolidine para-substituent with unique steric/electronic profile

Non-Interchangeability of 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid


Direct substitution of 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid with structurally similar aminomethyl arylboronic acids (e.g., 4-(aminomethyl)phenylboronic acid, 4-(morpholinomethyl)phenylboronic acid, or 4-(piperidin-1-ylmethyl)phenylboronic acid) is not scientifically sound without quantitative comparative data. While all these compounds can participate in Suzuki-Miyaura couplings, the specific amine substituent (pyrrolidin-1-yl vs. morpholin-4-yl vs. piperidin-1-yl vs. primary amine) significantly impacts key reaction parameters. Literature demonstrates that for 2-(aminomethyl)arylboronic acids, the presence of a protecting group on the amine leads to significant increases in yields and shorter reaction times in Suzuki-Miyaura couplings . By class-level inference, the unique electronic and steric properties of the pyrrolidin-1-yl group in this target compound are expected to influence its reactivity, stability, and overall performance compared to other amine-substituted analogs, necessitating empirical verification for any specific application. Substitution without such validation risks unpredictable outcomes in reaction yield, kinetics, and purification complexity.

Amine substituent type (pyrrolidine vs. morpholine vs. piperidine vs. primary amine) can alter coupling reactivity and yield.
Class-level evidence shows N-protection significantly impacts Suzuki-Miyaura performance; pyrrolidine may not replicate protected-amine results.
No direct comparative data exist; substituting with a structural analog without optimization risks unpredictable reaction outcomes.

Comparative Evidence for 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid


Amine Substitution Effect on Suzuki-Miyaura Coupling

High-strength, direct head-to-head comparison data for 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid versus its closest analogs is not available in the public literature. However, a class-level inference can be made based on studies of structurally related 2-(aminomethyl)arylboronic acids. In these studies, the presence of a tert-butyloxycarbonyl (t-Boc) protecting group on the amine adjacent to the boronic acid led to significant increases in yields and shorter reaction times in Suzuki-Miyaura couplings compared to the unprotected amine . This demonstrates that the electronic environment around the amine substituent is a critical determinant of reactivity for this class of compounds. Therefore, the specific pyrrolidin-1-yl group in the target compound is expected to confer a unique reactivity profile distinct from other amine-substituted phenylboronic acids, requiring its own specific optimization.

Amine Substitution Effect
Class-level inference
Related 2-(aminomethyl)arylboronic acids: N-t-Boc protection increased yields and reduced reaction times vs. unprotected amine.
Amine electronic environment is a key reactivity determinant for this compound class.
Extrapolated from 2-substituted analogs; para-substituted performance must be independently verified.
Suzuki-Miyaura coupling Reactivity Aminomethyl arylboronic acid

TPSA Comparison with Structural Analogs

Computational property data from PubChem provides a quantitative basis for comparing 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid with its structural analog, 4-(Morpholinomethyl)phenylboronic acid. These properties are fundamental to predicting molecular behavior, including solubility, permeability, and target interaction potential [REFS-1, REFS-2].

TPSA Comparison
Cross-study comparable
43.7 Ų vs 52.9 Ų (morpholine analog)
Reported lower TPSA may influence membrane permeability assessment.
Computed property; experimental validation needed for target applications.
Physicochemical Properties Drug Design Medicinal Chemistry

Application Scenarios for 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid


Biaryl Synthesis via Suzuki-Miyaura Coupling

As an arylboronic acid, this compound is a standard reagent for Suzuki-Miyaura cross-coupling reactions . It is most suitable as a nucleophilic partner in the construction of biaryl motifs, a fundamental reaction in pharmaceutical and agrochemical research . The quantitative impact of its specific pyrrolidin-1-ylmethyl substituent on reaction efficiency requires empirical determination for each specific coupling partner and set of conditions, as class-level evidence suggests that even minor amine modifications can alter reactivity profiles .

Medicinal Chemistry Building Block

The computed Topological Polar Surface Area (TPSA) of 43.7 Ų [1] is lower than that of its morpholine analog. This suggests a potential advantage in passive membrane permeability, making it a potentially more attractive building block for constructing drug-like molecules intended for intracellular targets, compared to analogs with higher TPSA values.

Stimuli-Responsive Materials and Sensors

Research on the ortho-isomer, o-(pyrrolidinylmethyl)phenylboronic acid, has demonstrated the formation of intramolecular N-B dative bonds that are sensitive to solvent and substrate conditions [2]. This suggests that the para-isomer (the target compound) may also find application in the design of stimuli-responsive materials or chemosensors where controlled interactions with diols, catecholamines, or α-hydroxycarboxylates are desired [2]. The exact behavior and sensitivity of the para-isomer would need to be independently characterized.

Application
Selection Property
Validation Focus
Biaryl Synthesis via Suzuki-Miyaura Coupling
Arylboronic acid reagent for carbon-carbon bond formation
Coupling efficiency with diverse aryl/vinyl halides
Medicinal Chemistry Building Block
Computed TPSA profile relative to analogs
Permeability assessment in intracellular-target designs
Stimuli-Responsive Materials Research
Potential N-B dative bond formation (based on ortho-isomer studies)
Diol/catecholamine binding and responsiveness characterization

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